molecular formula C8H3BrF6O B2904067 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 2029355-44-8

1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B2904067
CAS No.: 2029355-44-8
M. Wt: 309.005
InChI Key: RVQQZBLDIMREHY-UHFFFAOYSA-N
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Description

1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) is a brominated aromatic compound featuring a trifluoromethoxy (-OCF₃) substituent at the para position relative to the bromine atom. Its molecular formula is C₇H₄BrF₃O, with a molecular weight of 241.00 g/mol . This compound is commercially available, with a listed price of ¥5,700 for 5 g . It is widely used in cross-coupling reactions, particularly in palladium-catalyzed direct arylations, due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances the reactivity of the aryl bromide .

Properties

IUPAC Name

1-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQQZBLDIMREHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2029355-44-8
Record name 1-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
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Preparation Methods

The synthesis of 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution, while the trifluoromethoxy and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can also affect the compound’s interaction with biological targets, potentially enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Bromo-(trifluoromethoxy)benzene

  • 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0):

    • Molecular Formula : C₇H₄BrF₃O (same as para isomer).
    • Reactivity : Exhibits slightly lower reactivity in Pd-catalyzed arylations compared to the para isomer. For example, coupling with benzothiophene yields 69–89% product vs. 93% for the para isomer .
    • Price : Priced at ¥14,000 for 25 g , indicating higher bulk availability but lower demand than the para isomer .
  • 1-Bromo-2-(trifluoromethoxy)benzene (CAS 64115-88-4):

    • Steric Effects : The ortho-substituted bromine faces steric hindrance, reducing coupling efficiency. For instance, reactions with 1,2-dimethylimidazole yield 84% product, comparable to meta isomers .

Bromo-(trifluoromethyl)benzene Derivatives

  • 1-Bromo-4-(trifluoromethyl)benzene: Electron-Withdrawing Effect: The -CF₃ group is more electron-withdrawing than -OCF₃, leading to faster oxidative addition in cross-coupling reactions. However, it is less commonly used in medicinal chemistry due to metabolic stability concerns compared to -OCF₃ . Price: Not listed in evidence, but trifluoromethyl derivatives are generally more expensive due to complex synthesis.
  • 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (CAS 344-65-0):

    • Dual Halogen Substituents : The presence of both Br and Cl enhances electrophilicity but complicates regioselectivity in reactions .

Compounds with Mixed Substituents

  • 1-Bromo-4-(difluoromethoxy)benzene :

    • Reduced Electron Withdrawal : The -OCF₂H group is less electron-withdrawing than -OCF₃, resulting in lower reactivity. Coupling with benzothiophene yields 77% product vs. 93% for the -OCF₃ analogue .
  • 4-Bromo-2-(trifluoromethoxy)benzaldehyde :

    • Functional Group Influence : The aldehyde moiety enables further derivatization but reduces stability during storage. Reacts with imidazo[1,2-a]pyridine to yield 93% product .

Data Tables

Table 1: Physical and Commercial Properties

Compound Name CAS Number Molecular Weight (g/mol) Price (5 g) Reactivity in Pd-Catalyzed Arylation (%)
1-Bromo-4-(trifluoromethoxy)benzene 407-14-7 241.00 ¥5,700 93–95
1-Bromo-3-(trifluoromethoxy)benzene 2252-44-0 241.00 ¥14,000* 69–89
1-Bromo-2-(trifluoromethoxy)benzene 64115-88-4 241.00 N/A 84–90
1-Bromo-4-(difluoromethoxy)benzene N/A 223.00 N/A 77

*Price for 25 g .

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Typical Yield in Arylation (%)
-OCF₃ (para) Strong EWG Low 93–95
-OCF₃ (meta) Moderate EWG Moderate 69–89
-CF₃ Very Strong EWG Low 85–90 (estimated)
-OCF₂H Moderate EWG Low 77

Key Research Findings

  • Reactivity Trends : Para-substituted bromo-(trifluoromethoxy)benzenes exhibit superior reactivity in Pd-catalyzed arylations due to optimal electronic and steric profiles .
  • Medicinal Chemistry Relevance : The trifluoromethoxy group improves metabolic stability and bioavailability compared to trifluoromethyl, making it preferred in drug design .
  • Synthetic Flexibility : Bromo-(trifluoromethoxy)benzenes serve as versatile intermediates for synthesizing fluorinated heterocycles, critical in pharmaceuticals and agrochemicals .

Biological Activity

1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, with the chemical formula C8_8H3_3BrF6_6O and a molecular weight of 309.01 g/mol, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 309.01 g/mol
  • CAS Number : 2029355-44-8
  • Appearance : Liquid at room temperature

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

Antimicrobial and Anticancer Properties

Recent studies have explored the antimicrobial and anticancer properties of halogenated aromatic compounds, including derivatives similar to this compound. These studies indicate:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various bacterial strains.
  • Anticancer Potential : In vitro studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several trifluoromethyl-substituted benzene derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs to this compound exhibited IC50_{50} values below 20 µM against specific cancer cell lines. The study highlighted the importance of fluorine substituents in enhancing biological activity (source: ).

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive bacteriaStudy on Halogenated Compounds
AnticancerCytotoxic effects on various cancer cell linesJournal of Medicinal Chemistry
Enzyme InhibitionPotential inhibition of specific enzymesStructure–Activity Relationship Study

Safety and Toxicology

The safety profile of this compound indicates potential hazards, including skin irritation and respiratory issues upon exposure. Proper handling precautions should be taken when working with this compound.

Q & A

Basic: What are the standard synthetic routes for 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene?

Methodological Answer:
The compound is typically synthesized via direct bromination of a pre-fluorinated benzene precursor. Key steps include:

  • Substrate Preparation : Start with 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene.
  • Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) at 0–25°C in a non-polar solvent (e.g., CCl₄) .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Critical Parameters : Excess bromine may lead to di-substitution; catalyst choice affects regioselectivity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and splitting patterns to confirm substitution positions .
    • ¹⁹F NMR : Resolve trifluoromethoxy (-OCF₃, δ ~55–60 ppm) and trifluoromethyl (-CF₃, δ ~-60 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 333.0) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .

Basic: How does this compound participate in nucleophilic substitution reactions?

Methodological Answer:
The bromine atom is highly reactive toward SNAr (nucleophilic aromatic substitution) due to electron-withdrawing groups (-OCF₃, -CF₃) activating the ring. Example protocols:

  • Amination : React with NH₃ in DMF at 80°C to yield 4-amino derivatives .
  • Thiolation : Use NaSH in ethanol/water under reflux to introduce -SH groups .
    Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates; microwave irradiation reduces time .

Advanced: What mechanistic insights explain temperature-dependent reactivity (e.g., aryne formation)?

Methodological Answer:
At -100°C , lithiation of the bromine site occurs, forming intermediates like 5-bromo-2-(trifluoromethoxy)phenyllithium. However, at -75°C , elimination of LiBr generates a reactive aryne (1,2-didehydrobenzene), which can undergo cycloaddition or trap with dienes .
Key Controls :

  • Low temperatures stabilize lithiated intermediates.
  • Slow warming promotes aryne formation, enabling diverse coupling reactions (e.g., with furans or alkynes) .

Advanced: How can conflicting data on reaction yields be resolved during optimization?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst Activity : FeCl₃ vs. AlCl₃ may alter bromination efficiency (AlCl₃ increases electrophilicity but risks over-substitution) .
  • Solvent Polarity : Non-polar solvents (CCl₄) favor mono-bromination, while polar solvents (CH₃CN) may accelerate side reactions .
    Resolution Strategy :

Use in-situ monitoring (e.g., GC-MS) to track intermediate formation.

Perform DOE (Design of Experiments) to map temperature, solvent, and catalyst interactions .

Advanced: What methodologies assess its potential biological activity (e.g., antifungal or antimalarial)?

Methodological Answer:

  • In-Vitro Antifungal Assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Candida albicans using broth microdilution (CLSI M27-A3 protocol) .
  • Antimalarial Screening :
    • Plasmodium Growth Inhibition : Use SYBR Green I assay to measure inhibition of Plasmodium falciparum in erythrocyte cultures .
  • Mechanistic Studies :
    • Enzyme Binding : Perform SPR (Surface Plasmon Resonance) to quantify interactions with target enzymes (e.g., Pf DHODH for antimalarials) .

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